molecular formula C17H22FN3O2 B11113013 N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide

N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11113013
M. Wt: 319.37 g/mol
InChI Key: LAYZMQHEZZKBOJ-XDHOZWIPSA-N
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Description

N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide is a chemical compound with a complex structure that includes a cyclohexyl group, a fluorobenzylidene moiety, and a hydrazinyl-oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide typically involves the reaction of cyclohexylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and a suitable acylating agent to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, while the fluorobenzylidene moiety offers potential for specific interactions with biological targets. This combination makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H22FN3O2

Molecular Weight

319.37 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-fluorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H22FN3O2/c18-14-8-6-13(7-9-14)12-19-21-17(23)11-10-16(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22)(H,21,23)/b19-12+

InChI Key

LAYZMQHEZZKBOJ-XDHOZWIPSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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